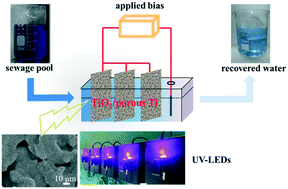Hierarchical TiO2 nanonetwork–porous Ti 3D hybrid photocatalysts for continuous-flow photoelectrodegradation of organic pollutants†
Catalysis Science & Technology Pub Date: 2016-12-19 DOI: 10.1039/C6CY02150F
Abstract
Photocatalysis is an efficient approach for the degradation of organic pollutants, and continuous-flow photodegradation has advantages compared to general photocatalysis, which uses powder photocatalysts. Herein, we present a novel three-dimensional (3D) micro-nano hierarchical photocatalyst, TiO2 nanonetwork–powder metallurgical porous titanium hybrid material (TiO2/porous Ti), for continuous filtration photocatalysis/photoelectrocatalysis prepared through a hydrothermal-based chemical method. A photocatalytic layer of 3D TiO2 nanowire networks self-assembled on the surface of metallic porous Ti channels to form TiO2/porous Ti. The interconnected TiO2 thin nanowire networks with anatase–rutile bi-phases introduce a photocatalytic layer with a high photocatalytic performance. The porous structures and wire-like morphology of metallic titanium can enhance photo-induced carrier transport and separation, and it can act as a 3D electrode for photoelectrocatalysis. A novel continuous-flow photocatalytic reactor was designed by setting a group of TiO2/porous Ti sheets vertically in a quartz box equipped with ultraviolet light-emitting diodes (UV-LEDs). By applying a 0.6 V low electrical bias between the TiO2/porous Ti electrodes and a Pt wire electrode, a device with one layer of TiO2/porous Ti can result in 90% degradation of methyl orange (MO) under acidic conditions with 110 mW cm−2 of UV irradiation over 40 min; a device with three layers of TiO2/porous Ti needs just 10 min to reach the same photodegradation efficiency. The continuous degradation of other model pollutants, Rhodamine B (Rh B) and methylene blue (MB), was also demonstrated for this TiO2/porous Ti hybrid photocatalyst also with high photoelectrocatalytic efficiency. A continuous-flow photoelectrocatalytic reactor equipped with TiO2/porous Ti shows potential for the treatment of water in environmental protection applications.


Recommended Literature
- [1] Temperature-programmed reduction with NO as a characterization of active Cu in Cu-CHA catalysts for NH3-SCR
- [2] Correction: A new phosphotungstate-supported rhenium carbonyl derivative: synthesis, characterization and catalytic selective oxidation of thiophenes
- [3] Manipulation of the sterically hindering effect to realize AIE and TADF for high-performing nondoped solution-processed OLEDs with extremely low efficiency roll-off†
- [4] A finite-size scaling study of wedge filling transitions in the 3D Ising model
- [5] Effect of diluent chain length on the performance of the electrochemical DNA sensor at elevated temperature†
- [6] Quantification routines for full 3D elemental distributions of homogeneous and layered samples obtained with laboratory confocal micro XRF spectrometers†
- [7] Multiscale approaches for studying energy transduction in dynein
- [8] Swelling and elongation of tetradecyltrimethylammonium bromide micelles induced by anionic sodium laurate
- [9] White-light emitting surface-functionalized ZnSe quantum dots: europium complex-capped hybrid nanocrystal†
- [10] Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 11016-71-0
-
2-Propenoyl chloride,2-fluoro-
CAS no.: 16522-55-7
-
CAS no.: 176088-59-8
-
CAS no.: 13650-70-9









